molecular formula C14H14N4OS2 B2569203 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(5-methylthiazol-2-yl)acetamide CAS No. 1351589-10-0

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(5-methylthiazol-2-yl)acetamide

Cat. No. B2569203
CAS RN: 1351589-10-0
M. Wt: 318.41
InChI Key: ZEXAGMQKCZZFSP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothiazole group suggests that the compound may have aromatic properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amino group (-NH2) is a common site for reactions such as acylation or alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the benzothiazole group could potentially influence its fluorescence properties .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Bis(2-(benzo[d]thiazol-2-yl)-5-fluorophenolate)beryllium (Be(FBTZ)₂) is a complex synthesized for electron transport materials (ETMs) in phosphorescent OLEDs. Its high triplet energy (2.62 eV) allows efficient confinement of triplet excitons, contributing to improved device performance. Researchers are investigating its potential as an ETM to enhance OLED efficiency and stability .

Antimycobacterial Agents

In the search for new anti-mycobacterial agents, imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives have shown promise. Computational studies and synthesis efforts have focused on these compounds. Their potential as antimycobacterial agents warrants further exploration .

Positron Emission Tomography (PET) Imaging

Researchers have synthesized the 11C-isotopologue of a TARP subtype γ-8 antagonist, which contains the thiazole moiety. Preliminary PET evaluation suggests its feasibility for imaging TARP γ-8 dependent receptors in vivo. PET imaging using this compound could provide valuable insights into receptor distribution and function .

Coordination Chemistry and Luminescent Properties

The coordination chemistry of ligands containing the benzo[d]thiazol-2-yl moiety has been systematically studied. By connecting the aromatic imidazole unit to 2-(benzo[d]thiazol-2-yl)phenol (BTZ-OH) via Suzuki-Miyaura cross-coupling, researchers have explored the resulting ligand and its difluoroborate complexes. These complexes exhibit enhanced emission due to restricted conformational changes, making them interesting candidates for luminescent materials .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal properties, its mechanism of action would depend on how it interacts with biological systems .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. For example, if it shows promising medicinal properties, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

2-[1,3-benzothiazol-2-yl(methyl)amino]-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS2/c1-9-7-15-13(20-9)17-12(19)8-18(2)14-16-10-5-3-4-6-11(10)21-14/h3-7H,8H2,1-2H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXAGMQKCZZFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)CN(C)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(5-methylthiazol-2-yl)acetamide

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